molecular formula C9H12O2 B1267027 2-Allyl-2-methyl-1,3-cyclopentanedione CAS No. 26828-48-8

2-Allyl-2-methyl-1,3-cyclopentanedione

Cat. No. B1267027
CAS RN: 26828-48-8
M. Wt: 152.19 g/mol
InChI Key: MCOMBKZMVPQQKK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-Allyl-2-methyl-1,3-cyclopentanedione involves various strategies, including photochemical and thermal isomerizations, cycloaddition reactions, and organometallic-mediated transformations. For instance, the photochemistry of 1-acyl-2-cyclopentenes indicates a versatile approach to cyclopentane derivatives through singlet excited states and radical pair mechanisms (Schaffner, 1976). Furthermore, computational studies on the anionic [3 + 2] cycloaddition offer insights into the formation of carbocyclic and heterocyclic five-membered rings, suggesting a non-concerted mechanism favoring two-step pathways (Neumann et al., 1998).

Molecular Structure Analysis

High-pressure X-ray diffraction studies provide valuable information on the molecular structure of 2-methyl 1,3-cyclopentanedione crystals, revealing significant anisotropic and non-linear pressure dependence of the unit-cell dimensions and stability of the crystal structure under pressure (Katrusiak, 1991).

Chemical Reactions and Properties

Various reactions including cycloadditions, radical cyclizations, and allylation processes demonstrate the reactivity and versatility of cyclopentanedione derivatives. The GaCl3-mediated "inverted" formal [3 + 2]-cycloaddition process illustrates the formation of polyfunctionalized cyclopentanes from donor-acceptor cyclopropanes and allylic systems, showcasing the diversity in chemical reactivity (Zotova et al., 2018).

Physical Properties Analysis

The physical properties, particularly the structural stability and compression of intermolecular distances, are highlighted in studies on 2-methyl 1,3-cyclopentanedione under high pressure. These studies underline the molecule's remarkable stability and the effects of pressure on its structure (Katrusiak, 1991).

Chemical Properties Analysis

Charge-density analyses using multipolar atom and spherical charge models for 2-methyl-1,3-cyclopentanedione provide insights into the resonance-assisted hydrogen bond within the molecule. These analyses reveal the electron density distribution, molecular electrostatic potentials, and intermolecular interaction energies, emphasizing the resonance within the O=C-C=C-OH fragment (Nassour et al., 2014).

Scientific Research Applications

High-Pressure Crystallography

2-Methyl-1,3-cyclopentanedione crystals have been studied under high pressures up to 3.01 GPa using single-crystal X-ray diffraction. This research highlighted the anisotropic and non-linear pressure dependence of unit-cell dimensions, with significant compression observed in intermolecular distances and O…O hydrogen bonds. The molecule's position in the unit cell remained unchanged under pressure, indicating structural stability. This study contributes to understanding the behavior of cyclopentanedione derivatives under extreme conditions (Katrusiak, 1991).

Organic Synthesis and Reactivity

The reactivity and synthetic applications of cyclopentanedione derivatives, including 2-methyl-1,3-cyclopentanedione, have been extensively explored. For instance, studies have shown varied photochemical and thermal reactions of 1-acyl-2-cyclopentenes, highlighting different isomerization and rearrangement processes under specific conditions (Schaffner, 1976). Additionally, the mass spectrometric analysis of alkyl-substituted 1,3-cyclopentanediones, including methyl-substituted compounds, has been documented, providing insights into their fragmentation patterns and ionization behaviors (Cant & Vandewalle, 1971).

Catalysis and Chemical Transformations

Studies have also focused on the catalysis and chemical transformation involving cyclopentanedione derivatives. For example, palladium-catalyzed cycloisomerization of functionalized dienes in the presence of silane has been researched, demonstrating efficient synthesis of complex cyclopentanes (Kisanga & Widenhoefer, 2000). Similarly, the regiospecific synthesis of 2-allyl-1,2,3-triazoles using a palladium-catalyzed reaction has been documented, providing a novel approach for synthesizing these compounds (Kamijo et al., 2002).

Charge-Density Analysis and Molecular Interaction

In-depth charge-density analysis using multipolar atom and spherical charge models has been conducted on 2-methyl-1,3-cyclopentanedione. This study provided insights into the electron density distribution, molecular electrostatic potentials, and intermolecular interaction energies, offering a deeper understanding of the compound's chemical behavior (Nassour et al., 2014).

properties

IUPAC Name

2-methyl-2-prop-2-enylcyclopentane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-3-6-9(2)7(10)4-5-8(9)11/h3H,1,4-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCOMBKZMVPQQKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)CCC1=O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20181320
Record name 2-Allyl-2-methyl-1,3-cyclopentanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20181320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Allyl-2-methyl-1,3-cyclopentanedione

CAS RN

26828-48-8
Record name 2-Allyl-2-methyl-1,3-cyclopentanedione
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Record name 26828-48-8
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Record name 2-Allyl-2-methyl-1,3-cyclopentanedione
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Record name 2-Allyl-2-methyl-1,3-cyclopentanedione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
M Newman, J Manhart - The Journal of Organic Chemistry, 1961 - ACS Publications
The isolation ofthese compounds as the main product indicates that the Grignard complex under-goes C—N cleavage during the hydrolysis. The carbonium ion (II) is stabilized via …
Number of citations: 20 pubs.acs.org
JH Manhart - 1960 - search.proquest.com
SYNTHESIS AND REACTIONS OP 2-A LLYL-2-METHYL-1, 3-CYCLOPENTANEDIONE DISSERTATION P resen ted In P ar tia l F u lfillm entof Page 1 SYNTHESIS AND …
Number of citations: 3 search.proquest.com
H Wang, N Xu, Y Peng, X Zhang - … of the Science of Food and …, 2022 - Wiley Online Library
BACKGROUND Garlic scapes are susceptible to browning and rot during storage. In order to extend the storage time, controlled or modified atmosphere storage is usually used to …
Number of citations: 2 onlinelibrary.wiley.com
R Aav, T Kanger, T Pehk, M Lopp - Phosphorus, Sulfur, and Silicon, 2005 - Taylor & Francis
A Horner-Wadsworth-Emmons reagent-ethyl 2-(diethylphosphono)propionate in the reaction with 2,2-disubstituted-1,3-cyclopentanediones, results in 4-oxohexanoic acid ethyl ester …
Number of citations: 16 www.tandfonline.com
J Yoshida, S Nakatani, S Isoe - Tetrahedron letters, 1990 - Elsevier
γ,δ-Unsaturated ketones were found to be oxygenated in the presence of thiophenol to give the corresponding cyclic peroxides. The electrochemical initiation accelerated the reaction …
Number of citations: 28 www.sciencedirect.com
CS Young, OP Ward - Biotechnology and bioengineering, 1991 - Wiley Online Library
The progress of reductive biotransformations of a variety of earbonyl compounds by whole cells of baker's yeast was monitored with time. Biotransformations rates ranged from 0.11 to …
Number of citations: 26 onlinelibrary.wiley.com
GJ Wu, YH Zhang, DX Tan, L He, BC Cao… - The Journal of …, 2019 - ACS Publications
The details for the synthetic studies on enantioselective total synthesis of cyathane diterpenoids cyrneine A (1) and B (2), glaucopine C (3), and (+)-allocyathin B 2 are presented. We …
Number of citations: 20 pubs.acs.org
R Aav - 2005 - digikogu.taltech.ee
Target oriented total synthesis has a lasting value as a discipline within chemistry. The original goal of total synthesis to confirm the structure of a natural product has been replaced with …
Number of citations: 1 digikogu.taltech.ee
SY Saad - Heliyon, 2023 - cell.com
The leaves of Ailanthus glandulosa were extracted with the Soxhlet apparatus using isopropanol. A new method was used to separate and isolate eleven chemical compounds present …
Number of citations: 7 www.cell.com
M Sakamoto, I Shimizu, A Yamamoto - Bulletin of the Chemical Society …, 1996 - journal.csj.jp
The direct activation of the C–O bonds in allylic alcohols catalyzed by palladium complexes has been accelerated by carrying out the reactions under CO 2 . On reaction with …
Number of citations: 128 www.journal.csj.jp

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